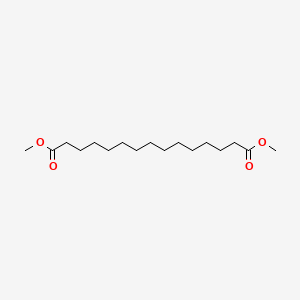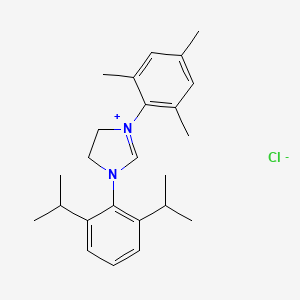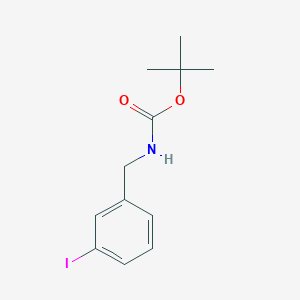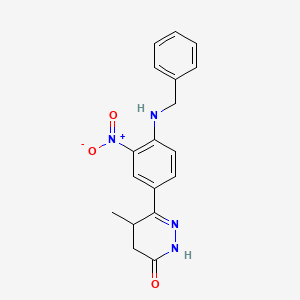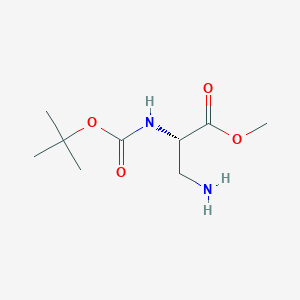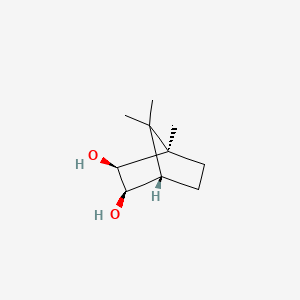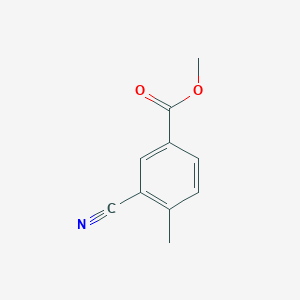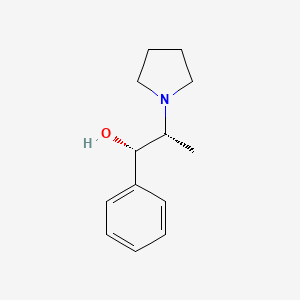![molecular formula C8H5NS2 B1589923 4H-Dithieno[3,2-b:2',3'-d]pyrrole CAS No. 88537-32-0](/img/structure/B1589923.png)
4H-Dithieno[3,2-b:2',3'-d]pyrrole
Overview
Description
4H-Dithieno[3,2-b:2',3'-d]pyrrole is a heterocyclic compound that has been extensively studied due to its unique properties and potential applications in various fields of research. This compound is formed by the fusion of two thiophene rings and a pyrrole ring, which gives it a characteristic structure and properties that are different from other heterocyclic compounds.
Scientific Research Applications
Electrochemical and Optical Properties
- Scientific Field: Polymer Science
- Application Summary: A novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization .
- Methods of Application: The polymer was obtained via electrochemical polymerization. The electrochemical and optical properties of this novel polymer were discussed in detail .
- Results: The polymer film exhibited a reversible electrochromic behavior (orange color in the neutral state and blue color in the oxidized state) with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .
Organic Photocatalysts for Photoinduced Metal-Free Atom Transfer Radical Polymerization
- Scientific Field: Organic Chemistry
- Application Summary: Three organic photocatalysts, 4- (4H-dithieno [3,2-b:2′,3′-d]pyrrol-4-yl)- N,N -diphenylaniline, 4- (pyren-1-yl)-4H-dithieno [3,2-b:2′,3′-d]pyrrole and 4- (6b,10-dihydroperylen-3-yl)-4H-dithieno [3,2-b:2′,3′-d]pyrrole have been successfully synthesized through C-N coupling reactions .
- Methods of Application: The photocatalysts were synthesized through C-N coupling reactions. They were used for the polymerization of methyl methacrylate, 2- (dimethylamino)ethyl methacrylate and tert -butyl methacrylate monomers under 365 nm UV irradiation .
- Results: The polymerization resulted in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .
Donor-Acceptor Semiconducting Polymers for Organic Solar Cells
- Scientific Field: Polymer Science and Solar Energy
- Application Summary: New donor-acceptor (D-A) conjugated polymers based on 4- (4- ( (2-ethylhexyl)oxy)phenyl)-4H-dithieno [3,2-b:2’,3’-d]pyrrole (EPDP) have been synthesized successfully via direct (hetero)arylation polymerization .
- Methods of Application: The polymers were synthesized using Pd (OAc) 2 and PCy 3 ·HBF 4 as a catalyst system. They were then applied for the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures .
- Results: The polymers were characterized via1 H NMR, GPC, FTIR, DSC, XRD, PL and UV-Vis methods .
Organic and Hybrid Solar Cell Applications
- Scientific Field: Organic Chemistry and Solar Energy
- Application Summary: Dithieno [3,2-b:2’,3’-d]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .
- Methods of Application: The incorporation of basic DTP units such as N -alkyl DTP, N -acyl DTP and pyrrolo [3,4- d :4,5- d ′]bisthiazole (PBTz), and their derivatives including fused DTP, and the lactam and imide conjugated heterocycles into photovoltaic polymers and small-molecules largely enhanced the open circuit voltage ( VOC ), short-circuit current ( JSC ), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .
- Results: The use of DTP-based materials has promoted the rapid development of organic solar cells (OSCs) over the past two decades .
Hole Transport Materials for Perovskite Solar Cells
- Scientific Field: Organic Chemistry and Solar Energy
- Application Summary: Dithieno [3,2-b:2′,3′-d]pyrrole (DTP) derivatives are one of the most important organic photovoltaic materials due to better π-conjugation across fused thiophene rings. Two new hole transport materials (HTMs), H16 and H18, have been obtained through a facile synthetic route by cross linking triarylamine-based donor groups with a 4- (4-methoxyphenyl)-4 H -dithieno [3,2- b :2′,3′- d ]pyrrole (MPDTP) and N - (4- (4 H -dithieno [3,2 b :2′,3′- d ]pyrrol-4-yl)phenyl)-4-methoxy- N - (4-methoxyphenyl)aniline (TPDTP) unit, respectively .
- Methods of Application: The HTMs were synthesized through a facile synthetic route by cross linking triarylamine-based donor groups with a MPDTP and TPDTP unit .
- Results: The optimized device based on H16 exhibits a high power conversion efficiency (PCE) of 18.16%, which is comparable to that obtained with the state-of-the-art-HTM spiro-OMeTAD (18.27%). Furthermore, the long-term aging test shows that the H16 based device has good stability after two months of aging under controlled (20%) humidity in the dark .
Organic Electronics Applications
- Scientific Field: Organic Electronics
- Application Summary: Dithienothiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
- Methods of Application: The DTT units are incorporated into various organic electronic devices due to their superior properties .
- Results: The use of DTT-based materials has led to significant advancements in the field of organic electronics .
properties
IUPAC Name |
3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSAGAKIMFPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519613 | |
| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Dithieno[3,2-b:2',3'-d]pyrrole | |
CAS RN |
88537-32-0 | |
| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




